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Introduction
Carbadox is a veterinary drug that has been used in the swine industry to control dysentery

and promote growth. However, due to concerns about the potential carcinogenic nature of its

residues, regulatory bodies have established maximum residue limits (MRLs) for Carbadox
and its metabolites in edible tissues.[1][2] Quinoxaline-2-carboxylic acid (QCA) is a major and

more stable metabolite of Carbadox and is often used as the target analyte for monitoring

Carbadox residues in swine tissues such as liver and muscle.[1] This application note

describes a sensitive and efficient method for the screening of Carbadox residues, by

detecting its metabolite QCA, in swine tissues using a competitive Enzyme-Linked

Immunosorbent Assay (ELISA).

The competitive ELISA is a rapid and high-throughput screening method, making it a valuable

tool for regulatory surveillance and quality control in the food industry. The assay is based on

the competition between the QCA in the sample and a QCA-enzyme conjugate for a limited

number of specific antibody binding sites coated on a microtiter plate. The color intensity of the

reaction is inversely proportional to the concentration of QCA in the sample.

Principle of the Competitive ELISA for QCA
The assay is based on the principle of competitive enzyme immunoassay for the detection of

Quinoxaline-2-carboxylic acid (QCA) in samples. The microtiter wells are pre-coated with
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coupling antigens. During the assay, QCA present in the sample competes with the antigen

coated on the plate for binding to a limited amount of specific antibody. After the addition of an

HRP-conjugate, a chromogenic substrate (TMB) is added. The absorbance of the resulting

color is negatively correlated with the amount of QCA in the sample. The concentration of QCA

is then determined by comparing the optical density of the samples to a standard curve.
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Caption: Competitive ELISA principle for QCA detection.

Quantitative Data Summary
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The performance of commercially available Carbadox (QCA) ELISA kits is summarized below.

These kits are designed for the quantitative determination of Carbadox residues in various

animal tissues.

Table 1: Performance Characteristics of a Carbadox Metabolite (QCA) ELISA Kit

Parameter Value Reference

Assay Type Competitive ELISA [3]

Sample Type Tissue (e.g., muscle, liver) [3]

Sensitivity 0.2 ppb (ng/mL) [3][4]

Assay Range 0.2 - 5.4 ppb [3]

Detection Limit Muscle: 1 ppb; Liver: 2 ppb [5]

Sample Volume 50 µL

Incubation Time
~75 minutes (30 min + 30 min

+ 15 min)
[6]

Detection Wavelength 450 nm [3]

Table 2: Precision of a Carbadox Metabolite (QCA) ELISA Kit

Parameter
Coefficient of Variation
(CV)

Reference

Intra-Assay Precision < 8% [3]

Inter-Assay Precision < 12% [3]

Table 3: Recovery Rates of a Carbadox Metabolite (MQCA) ELISA Kit*

Sample Type Spiked Concentration Average Recovery

Muscle 1 ppb 85% ± 25%

Liver 2 ppb 85% ± 25%
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*Data from a kit for 3-methyl quinoxaline-2-carboxylic acid (MQCA), a metabolite of

Olaquindox, which is structurally similar to QCA. Recovery rates are expected to be

comparable for QCA.[5]

Table 4: Cross-Reactivity of a Carbadox Metabolite (MQCA) ELISA Kit*

Compound Cross-Reactivity

MQCA 100%

N-(2-hydroxyethyl)-3-methylquinoxaline-2-

carboxamide
< 1.0%

QCA < 1.0%

Olaquindox < 1.0%

Quinacetone < 1.0%

Desoxyquinoceton < 1.0%

Mequindox < 1.0%

*Data from a kit for 3-methyl quinoxaline-2-carboxylic acid (MQCA). Cross-reactivity with QCA

is low in this specific kit, highlighting the importance of using a QCA-specific kit for Carbadox
residue analysis.[5]

Experimental Protocols
The following protocols are based on a typical commercially available Carbadox metabolite

(QCA) ELISA kit.[6] Users should always refer to the specific instructions provided with their kit.

Reagent Preparation
Wash Buffer (20x Concentrated): Dilute the concentrated wash buffer with deionized water at

a 1:19 ratio.

Standards: The kit should provide a series of standards at different concentrations (e.g., 0

ppb, 0.3 ppb, 0.9 ppb, 2.7 ppb, 8.1 ppb, 24.3 ppb). These are typically ready to use.
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Reconstitution Buffer: If provided as a concentrate, dilute according to the kit's instructions.

Other Reagents: All other reagents such as HRP Conjugate, Antibody Working Solution,

Substrate Reagents A and B, and Stop Solution are generally provided ready to use.

Sample Preparation Protocol for Swine Tissue (Muscle
and Liver)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Homogenized Tissue Sample

1. Weigh 1±0.05 g of
homogenized sample

2. Add 8 mL Ethyl Acetate
and 1 mL 2M H2SO4

3. Vortex for 30s, then
centrifuge at 4000 rpm for 5 min

4. Collect upper organic layer
(Ethyl Acetate)

5. Evaporate to dryness at
50-60°C (e.g., under nitrogen)

6. Dissolve residue in 1 mL N-hexane
and 1 mL Reconstitution Buffer

7. Vortex and centrifuge at
4000 rpm for 5 min

8. Collect 50 µL of the lower
aqueous layer for analysis
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Caption: Workflow for swine tissue sample preparation.
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Homogenization: Homogenize a representative sample of swine muscle or liver tissue.

Ensure that the sample is free of fat.

Extraction:

Weigh 1 ± 0.05 g of the homogenized tissue into a centrifuge tube.

Add 8 mL of Ethyl acetate and 1 mL of 2 M H2SO4 solution.[6]

Vortex for 30 seconds to ensure thorough mixing.

Centrifuge at 4000 rpm for 5 minutes at room temperature.[6]

Liquid-Liquid Extraction and Evaporation:

Carefully transfer the upper organic layer (Ethyl acetate) to a clean glass tube. For

muscle, take 2 mL, and for liver, take 4 mL.[6]

Evaporate the solvent to dryness in a water bath or under a stream of nitrogen at 50-60°C.

[6]

Reconstitution:

Dissolve the dried residue in 1 mL of N-hexane (for muscle, use 2 mL).[6]

Add 1 mL of Reconstitution Buffer.

Vortex thoroughly and then centrifuge at 4000 rpm for 5 minutes at room temperature.[6]

Sample for Analysis:

Carefully remove the upper organic phase (N-hexane).

The lower aqueous layer is the final sample ready for ELISA analysis. Use 50 µL per well.

[6]

ELISA Assay Protocol
Preparation: Bring all reagents and samples to room temperature before use.
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Standard and Sample Addition:

Add 50 µL of each standard and prepared sample to the appropriate wells of the microtiter

plate. It is recommended to run all standards and samples in duplicate.[6]

Add 50 µL of Antibody Working Solution to each well.

Gently vortex the plate for 5 seconds to mix and incubate at 25°C for 30 minutes in the

dark.[6]

Washing:

Decant the liquid from the wells.

Wash the plate 5 times with diluted wash buffer, ensuring a 30-second soak time for each

wash.

After the final wash, invert the plate and tap it firmly on absorbent paper to remove any

remaining wash buffer.[6]

HRP Conjugate Addition:

Add 100 µL of HRP Conjugate to each well.

Incubate at 25°C for 30 minutes in the dark.[6]

Second Washing: Repeat the washing step as described in step 3.

Substrate Reaction:

Add 50 µL of Substrate Reagent A and 50 µL of Substrate Reagent B to each well.

Gently mix and incubate at 25°C for 15 minutes in the dark.[6]

Stopping the Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The

color will change from blue to yellow.
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Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a

microplate reader within 10 minutes of adding the stop solution.

Data Analysis
Calculate the average absorbance for each set of standards and samples.

Calculate the percentage of binding for each standard and sample using the following

formula: % Binding = (OD_sample or OD_standard / OD_zero_standard) x 100

Plot a standard curve of the percentage of binding versus the logarithm of the concentration

for the standards.

Determine the concentration of QCA in the samples by interpolating their percentage of

binding from the standard curve.

Multiply the obtained concentration by the appropriate dilution factor from the sample

preparation step to get the final concentration in the original tissue sample.

Conclusion
The competitive ELISA method provides a rapid, sensitive, and reliable screening tool for the

detection of Carbadox residues (as QCA) in swine tissues. The detailed protocol and

performance data presented in this application note demonstrate the suitability of this method

for routine monitoring in food safety and drug residue analysis programs. For confirmatory

analysis, chromatographic methods such as LC-MS/MS are recommended.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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